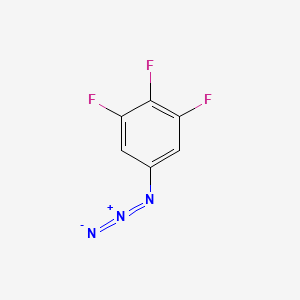

5-Azido-1,2,3-trifluorobenzene

Description

Significance of the Azido (B1232118) Group in Contemporary Organic Synthesis

The azido group (–N₃) is a high-energy functional group of immense value in modern organic synthesis. baseclick.eu Comprised of three nitrogen atoms, this small, linear group offers a unique combination of stability and reactivity, making it a versatile tool for chemists. baseclick.euwiley.com While low molecular weight azides can be hazardous, they are widely used in research due to their diverse chemical transformations. wikipedia.org

A primary application of the azido group lies in its role as a precursor to other nitrogen-containing functionalities. Azides can be readily reduced to primary amines, serving as a "masked" or protected amine equivalent. wiley.comsigmaaldrich.com This transformation is often achieved through methods like the Staudinger reaction using phosphines or by hydrogenolysis, which are highly efficient and produce clean byproducts. wikipedia.org

Furthermore, the azido group is central to the field of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.net The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction's efficiency and bioorthogonality—meaning it can proceed in complex biological environments without interfering with native processes—has revolutionized fields like drug discovery, bioconjugation, and materials science. baseclick.euresearchgate.netacs.org

The thermal or photochemical decomposition of azides provides a pathway to highly reactive nitrene intermediates. researchgate.netscispace.com These nitrenes can undergo a variety of useful reactions, including C-H amination and aziridination, allowing for the direct insertion of nitrogen atoms into organic molecules. nih.govresearchgate.net This capability is crucial for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govmdpi.com The versatility of the azido group is demonstrated by its use in the synthesis of complex molecules, where it can be involved in cycloadditions, rearrangements like the Curtius rearrangement, and as a precursor for radical reactions. wiley.comscispace.comresearchgate.net

Role of Fluorine in Modulating Aromatic Reactivity and Substitution Patterns

The introduction of fluorine atoms onto an aromatic ring significantly alters its chemical properties and reactivity. Fluorine is the most electronegative element, and its presence has profound electronic and steric effects that chemists can exploit to fine-tune the behavior of aromatic compounds.

One of the most significant effects of fluorine is its strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to its non-fluorinated counterparts. However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic system through resonance, known as the +M (mesomeric) effect. While the inductive effect generally dominates, the resonance effect directs incoming electrophiles to the ortho and para positions.

Conversely, the electron-deficient nature of fluorinated aromatic rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr). The strong -I effect of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the substitution process. This enhanced reactivity is a cornerstone of modern organofluorine chemistry, enabling the synthesis of complex molecules that would be otherwise difficult to access. The substitution pattern of multiple fluorine atoms can further enhance this effect, making polyfluorinated aromatics particularly useful substrates for SNAr reactions.

Beyond reactivity, fluorine substitution also impacts the physical and biological properties of molecules. The C-F bond is strong, and replacing C-H with C-F bonds can increase a molecule's thermal and metabolic stability. This is a key reason for the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. Fluorine can also alter a molecule's conformation and lipophilicity, which can influence its binding affinity to biological targets.

Overview of 5-Azido-1,2,3-trifluorobenzene as a Molecular Scaffold for Advanced Synthesis

This compound is a specialized chemical building block that combines the unique features of both an azidoarene and a polyfluorinated aromatic system. This strategic combination makes it a powerful tool for constructing complex molecular architectures.

The trifluorinated benzene (B151609) ring is highly electron-deficient, which serves two main purposes. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms at positions 1, 2, and 3 create a strong pull of electron density, facilitating the displacement of one or more of these fluorine atoms by a wide range of nucleophiles. The substitution patterns can be controlled by the reaction conditions and the nature of the incoming nucleophile.

Second, the azido group at the 5-position provides a versatile handle for a multitude of chemical transformations. As discussed previously, this group can participate in click chemistry, be reduced to an amine, or be converted into a nitrene. This orthogonality allows for sequential and site-specific modifications of the molecule. For instance, a researcher could first perform an SNAr reaction on the fluorinated ring and then use the azide for a subsequent cycloaddition reaction, all while the other functionalities remain intact.

This dual reactivity makes this compound an attractive scaffold for creating libraries of novel compounds in drug discovery or for developing advanced materials with tailored electronic properties. The fluorine atoms can enhance metabolic stability and binding interactions in a biological context, while the azide allows for conjugation to other molecules or surfaces.

Research Scope and Objectives Pertaining to the Chemical Transformations of this compound

The primary research objective for a compound like this compound is to explore and map its chemical reactivity to unlock its full potential as a synthetic intermediate. The scope of this research can be broken down into several key areas:

Exploration of Nucleophilic Aromatic Substitution (SNAr): A central goal is to systematically investigate the SNAr reactions of this scaffold. This involves reacting it with a diverse array of nucleophiles (e.g., O-, N-, S-, and C-based) to understand the regioselectivity of the substitution. Key questions include which fluorine atom is preferentially displaced and how reaction conditions (solvent, temperature, base) can be tuned to control the outcome. The objective is to create a predictable model for its SNAr reactivity.

Investigation of Azide-Mediated Reactions: Research would focus on the transformations of the azido group in the context of the electron-deficient ring. This includes:

Cycloaddition Reactions: Characterizing its performance in copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) to synthesize novel triazole-containing fluoroaromatics.

Nitrene Chemistry: Studying the generation of the corresponding nitrene via thermolysis or photolysis and its subsequent intramolecular and intermolecular reactions. The electron-withdrawing nature of the ring is expected to influence the reactivity of the nitrene.

Reduction: Optimizing conditions for the selective reduction of the azide to an aniline (B41778), providing a route to highly functionalized trifluoroanilines.

Orthogonal Functionalization Strategies: A major objective is to develop synthetic routes that exploit the differential reactivity of the two key functional areas of the molecule. This involves designing multi-step syntheses where reactions are performed sequentially on the aromatic ring and the azido group without interference, demonstrating the molecule's utility as a versatile building block.

By achieving these objectives, researchers can establish this compound as a valuable and predictable tool for the synthesis of advanced functional molecules for applications spanning from medicinal chemistry to materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-azido-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLCBNYUWMFGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342016-86-7 | |

| Record name | 5-azido-1,2,3-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Azido 1,2,3 Trifluorobenzene

Cycloaddition Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org The reaction is known to be tolerant of a wide range of functional groups and is generally not significantly affected by the electronic properties of the substituents on the azide (B81097) or alkyne. nih.gov While specific studies on 5-Azido-1,2,3-trifluorobenzene are not available, the general mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. nih.gov

Regiochemical Control and 1,4-Triazole Formation

The CuAAC reaction is characterized by its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This high degree of regiochemical control is a hallmark of the copper-catalyzed mechanism, which proceeds through a stepwise pathway rather than a concerted cycloaddition. This contrasts with the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov For this compound, it is expected that it would follow this established pattern, reacting with terminal alkynes in the presence of a copper(I) catalyst to form the corresponding 1-(2,3,4-trifluorophenyl)-4-substituted-1H-1,2,3-triazole.

Kinetic Studies and Catalytic Enhancements

Kinetic investigations of the CuAAC reaction have shown that the rate can be influenced by various factors, including the solvent, the nature of the copper catalyst, and the presence of accelerating ligands. researchgate.net The reaction rate is generally fast at room temperature. nih.gov For aryl azides, electron-withdrawing substituents can influence the reaction rate, though the effects can be complex and are not always straightforward to predict without experimental data. researchgate.net No specific kinetic data or studies on catalytic enhancements for the reaction involving this compound have been reported.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a complementary reaction to CuAAC, providing access to the 1,5-disubstituted 1,2,3-triazole isomers. researchgate.net This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. researchgate.net While a broad range of aryl azides can be used, some studies have noted that strongly electron-withdrawing groups can sometimes inhibit the reaction or lead to catalyst deactivation. chemrxiv.org The performance of this compound in RuAAC has not been specifically documented.

Regiochemical Control and 1,5-Triazole Formation

The key feature of the RuAAC reaction is its regioselectivity for the 1,5-disubstituted triazole product. researchgate.net The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which differs significantly from the copper-catalyzed pathway and leads to the alternative regiochemical outcome. researchgate.net This method also uniquely allows for the use of internal alkynes to produce fully substituted 1,2,3-triazoles. researchgate.net It is anticipated that this compound, if reactive under RuAAC conditions, would yield 1-(2,3,4-trifluorophenyl)-5-substituted-1H-1,2,3-triazoles from terminal alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes to react with azides. nih.gov This bioorthogonal reaction is driven by the release of ring strain in the cyclooctyne. axispharm.com Studies on perfluorinated aryl azides (PFAAs) have shown that they exhibit enhanced reactivity in 1,3-dipolar cycloadditions with strained dipolarophiles. nsf.gov The increased reactivity is attributed to the lowering of the azide's LUMO energy by the electron-withdrawing fluorine atoms, which improves orbital interactions with the HOMO of the alkyne. nsf.gov Given that this compound is a polyfluorinated aryl azide, it is expected to be a highly reactive partner in SPAAC reactions. However, no specific kinetic data or experimental examples involving this compound have been reported.

1,3-Dipolar Cycloadditions with Diverse Dipolarophiles (e.g., Alkenes, Nitriles, Nitrones)

This compound, as a member of the perfluorinated aryl azide (PFAA) family, is an electron-deficient 1,3-dipole. This electronic characteristic significantly influences its reactivity in 1,3-dipolar cycloaddition reactions. The presence of multiple electron-withdrawing fluorine atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. nih.gov This enhanced electrophilicity leads to accelerated reaction rates with electron-rich dipolarophiles, such as enamines, compared to non-fluorinated phenyl azide. nih.gov

The reaction between a PFAA and an enamine can be up to four orders of magnitude faster than the corresponding reaction with phenyl azide. nih.gov This inverse-electron-demand Diels-Alder-type reaction is driven by the favorable orbital interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the enamine and the low-energy LUMO of the fluorinated azide. nih.gov The resulting triazoline intermediates from PFAA-enamine cycloadditions are often unstable and readily rearrange to form amidines at room temperature. nih.gov

While specific studies on this compound are limited, its behavior in cycloadditions can be inferred from the established reactivity of other PFAAs. With less electron-rich alkenes, the reaction rates are expected to be slower. The cycloaddition of PFAAs with strained alkenes like norbornene also shows increased reactivity over phenyl azide, though the reaction is typically slower than with enamines due to less favorable interaction energies. nih.gov

The versatility of 1,3-dipolar cycloadditions extends to other dipolarophiles, including nitriles and nitrones, which lead to the formation of five-membered heterocycles. wikipedia.orgijrpc.com The reaction with nitriles would yield tetrazole derivatives, while cycloaddition with nitrones would produce oxadiazoline rings. The electron-deficient nature of this compound is expected to facilitate these transformations, consistent with the general reactivity patterns of fluorinated azides. sigmaaldrich.com

Table 1: Reactivity of Aryl Azides in 1,3-Dipolar Cycloadditions

| Aryl Azide Type | Dipolarophile Type | Relative Reaction Rate | Product Class |

|---|---|---|---|

| Perfluorinated (e.g., this compound) | Electron-rich Alkene (Enamine) | Very Fast | Triazoline (rearranges to Amidine) |

| Perfluorinated (e.g., this compound) | Strained Alkene (Norbornene) | Moderate | Triazoline |

| Non-fluorinated (Phenyl Azide) | Electron-rich Alkene (Enamine) | Slow | Stable Triazoline |

| General Aryl Azide | Nitrile | Varies | Tetrazole |

| General Aryl Azide | Nitrone | Varies | Oxadiazoline |

This table is based on general reactivity trends for perfluorinated aryl azides. nih.gov

Nitrene Generation and Subsequent Transformations

Thermal Dissociation Pathways and Nitrene Formation

Aryl azides undergo thermal decomposition to generate highly reactive nitrene intermediates by extruding molecular nitrogen. rsc.orgrsc.org This process is a key step that initiates a cascade of subsequent chemical transformations. The stability of aryl azides and the temperature required for nitrene formation are influenced by the electronic nature of the substituents on the aromatic ring.

The primary pathway for the thermal decomposition of aryl azides is the formation of a singlet nitrene, which exists in equilibrium with its triplet ground state. rsc.org An important feature of halogenated aryl azides is the suppression of side reactions, such as ring expansion, which increases the yield of desired nitrene-based reactions. nih.gov

Photochemical Activation and Nitrene Reactivity

Photolysis provides a mild and efficient alternative to thermolysis for generating nitrenes from aryl azides. nih.gov Upon activation with UV light, this compound is expected to release dinitrogen to form the corresponding singlet 3,4,5-trifluorophenylnitrene. nih.govresearchgate.net This highly reactive intermediate can then undergo intersystem crossing (ISC) to the more stable triplet nitrene or engage directly in various chemical reactions. nih.gov

A critical aspect of the photochemistry of polyfluorinated phenyl azides is the significant influence of the fluorine substituents on the fate of the generated singlet nitrene. In the case of non-fluorinated phenylnitrene, a major competing pathway is ring expansion to a seven-membered ketenimine (a dehydroazepine derivative). nih.govresearchgate.net However, the presence of fluorine atoms on the aromatic ring has been shown to greatly suppress this ring expansion pathway. nih.gov This effect increases the quantum yield of reactions stemming from the nitrene itself, such as insertion and addition reactions. nih.govnih.gov Studies have indicated that having two fluorine atoms ortho to the azide group is particularly effective in retarding ring expansion and allowing for the bimolecular capture of the singlet nitrene. nih.gov While this compound has only one ortho fluorine, a notable suppression of rearrangement is still anticipated compared to the parent phenyl azide.

The temperature at which photolysis is conducted can also influence the product distribution. Low temperatures (e.g., 77 K in a cryogenic matrix) favor the formation and trapping of the triplet nitrene, which can be characterized by UV-vis and EPR spectroscopy. acs.orgmdpi.com At ambient temperatures, the short-lived singlet nitrene is the key intermediate for bimolecular reactions. acs.org

Intramolecular and Intermolecular Insertion Reactions of Nitrenes

The 3,4,5-trifluorophenylnitrene generated from this compound is a potent electrophile capable of undergoing a variety of insertion reactions. The suppression of rearrangement pathways by the fluorine atoms makes these insertion reactions the predominant fate of the nitrene. nih.gov

Intermolecular Reactions: In the presence of suitable substrates, the nitrene can undergo intermolecular insertion into C-H bonds, affording secondary amines or amides after rearrangement. This reaction is a powerful tool for C-N bond formation. The nitrene can also add to unsaturated systems like alkenes to form aziridines. uochb.cz These intermolecular reactions are often non-selective but are highly efficient due to the high reactivity of the nitrene intermediate.

Intramolecular Reactions: If the azide precursor contains a suitable C-H bond or unsaturated group within the same molecule, intramolecular reactions can occur. rsc.orgrsc.org These reactions are synthetically valuable as they can be used to construct heterocyclic ring systems. For example, an ortho-alkyl group on an aryl azide can lead to the formation of carbazoles or indoles via intramolecular C-H insertion. researchgate.net The geometry of the transition state often favors insertion into C-H bonds that are accessible via five- or six-membered ring transition states. rsc.orgelectronicsandbooks.com

Table 2: Primary Reaction Pathways of Phenylnitrenes

| Phenylnitrene Type | Predominant Reaction Pathway | Common Products |

|---|---|---|

| Non-fluorinated | Ring Expansion | Dehydroazepine derivatives |

| Polyfluorinated (e.g., 3,4,5-Trifluorophenylnitrene) | Inter/Intramolecular Insertion & Addition | Amines, Amides, Aziridines, Heterocycles |

Reduction of the Azido (B1232118) Functionality to Amino Groups

The azido group of this compound can be readily reduced to the corresponding primary amine, 3,4,5-trifluoroaniline (B67923). This transformation is a common and high-yielding reaction in organic synthesis, providing access to an important synthetic building block. ossila.comsigmaaldrich.com Several standard methods are effective for this reduction.

One of the most common methods is the Staudinger reduction . This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). An iminophosphorane intermediate is formed, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide as a byproduct. nih.gov

Another widely used method is catalytic hydrogenation . This involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally clean and efficient, with nitrogen gas being the only byproduct.

Chemical reduction using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed. Additionally, reduction can be achieved using metals in acidic media, such as tin (Sn) or zinc (Zn) in hydrochloric acid (HCl).

The resulting product, 3,4,5-trifluoroaniline, is a valuable intermediate used in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. ossila.comsigmaaldrich.com

Table 3: Common Methods for the Reduction of Aryl Azides

| Method | Reagents | Byproducts |

|---|

Amination through Staudinger Reaction

The Staudinger reaction, or Staudinger reduction, is a mild and efficient method for converting azides into primary amines. This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate subsequently loses dinitrogen gas (N₂) to form an aza-ylide (or iminophosphorane). In the presence of water, this aza-ylide is hydrolyzed to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.

For this compound, the reaction proceeds as follows:

Formation of the Phosphazide: The lone pair of electrons on the triphenylphosphine nucleophilically attacks the terminal nitrogen atom of the azide group in this compound. This forms a linear phosphazide intermediate.

Formation of the Aza-ylide: The phosphazide is unstable and readily undergoes a rearrangement, releasing molecular nitrogen (N₂) in a four-membered ring transition state to form the stable aza-ylide.

Hydrolysis: The aza-ylide is then hydrolyzed by the addition of water. This step involves the nucleophilic attack of water on the phosphorus atom, followed by proton transfers and cleavage of the phosphorus-nitrogen bond, resulting in the formation of 3,4,5-trifluoroaniline and triphenylphosphine oxide.

This methodology is particularly valuable as it proceeds under neutral and gentle conditions, preserving the sensitive trifluorinated aromatic ring from undesired side reactions. The Staudinger reduction is a key step in synthesizing amino-substituted oxindoles and other complex molecules where a precursor azide is converted to an amine. acs.org

Other Reductive Methodologies for Azide Transformation

Beyond the Staudinger reaction, a variety of other reductive methods can be employed to transform the azido group of this compound into a primary amine. The choice of method often depends on the desired chemoselectivity and the tolerance of other functional groups within the molecule.

Catalytic Hydrogenation: This is a common and effective method for reducing azides. tandfonline.com It typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adams' catalyst), or Raney Nickel under an atmosphere of hydrogen gas (H₂). tandfonline.comtcichemicals.com The reaction is generally clean and high-yielding. However, care must be taken as catalytic hydrogenation can sometimes lead to hydrodefluorination (replacement of fluorine atoms with hydrogen) on highly activated aromatic rings under harsh conditions.

Metal-Mediated Reductions: Several metal-based reagent systems are effective for azide reduction. These methods often offer excellent chemoselectivity and can be performed under mild conditions. organic-chemistry.org

Sodium borohydride (NaBH₄): In combination with catalysts like cobalt(II) chloride (CoCl₂) or in the presence of tin(IV) 1,2-benzenedithiolate, NaBH₄ efficiently reduces aromatic azides. organic-chemistry.orgacs.org

Alkaline Earth Metals: Metals such as magnesium (Mg) and calcium (Ca) in methanol (B129727) have been shown to be effective and inexpensive reagents for the rapid and selective reduction of both alkyl and aryl azides at low temperatures. tandfonline.com

Other Metal Systems: Reagents like dichloroindium hydride, stannous chloride (SnCl₂), and systems such as FeCl₃/NaI or CeCl₃·7H₂O/NaI provide alternative pathways for this transformation, often with high yields and tolerance for other functional groups. organic-chemistry.orgresearchgate.net

The following table summarizes some of the diverse reductive methodologies available for the conversion of aryl azides to amines.

| Reagent System | General Conditions | Reference |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | tandfonline.comtcichemicals.com |

| NaBH₄ / CoCl₂·6H₂O | Water, 25 °C | organic-chemistry.org |

| Mg or Ca / Methanol | Methanol, Ice Temperature | tandfonline.com |

| Dichloroindium Hydride (InCl₂H) | Tetrahydrofuran, Room Temperature | organic-chemistry.org |

| Tin(IV) 1,2-benzenedithiolate / NaBH₄ | Tetrahydrofuran/Methanol | organic-chemistry.orgacs.org |

| H₂S / Pyridine / Water | Room Temperature | tandfonline.comnih.gov |

Electrophilic and Nucleophilic Character of the Fluorinated Aromatic Core

The electronic nature of the 1,2,3-trifluorobenzene (B74907) core in this compound is dominated by the strong electron-withdrawing effects of the three fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly reduces the electron density of the π-system. nih.gov

This electron deficiency has two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution (EAS): In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. libretexts.org Because the fluorine atoms pull electron density away from the ring, they make it a much weaker nucleophile. libretexts.orgyoutube.com Consequently, the 1,2,3-trifluorobenzene moiety is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). masterorganicchemistry.com

Activation towards Nucleophilic Aromatic Substitution (SNA r): Conversely, the electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as Nucleophilic Aromatic Substitution (SNA r), is the primary mode of reactivity for the fluorinated core. masterorganicchemistry.comlibretexts.orgyoutube.com The fluorine atoms act as activating groups for this type of reaction, even though they are also the leaving groups. masterorganicchemistry.com

Further SNAr Reactivity on the 1,2,3-Trifluorobenzene Moiety

The SNAr reaction on polyfluoroarenes is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds without the need for transition metal catalysts. nih.govresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily broken in this step.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a leaving group, which in this case is a fluoride (B91410) ion. The C-F bond is strong, but its cleavage is not the rate-limiting step; the restoration of the stable aromatic system provides the driving force for this elimination. masterorganicchemistry.com

In this compound, the three adjacent fluorine atoms strongly activate the ring for SNAr. Nucleophiles can displace one or more of these fluorine atoms. The position of the initial attack (at C-1, C-2, or C-3) is influenced by both steric factors and the ability of the other ring substituents to stabilize the negative charge in the Meisenheimer intermediate. A wide range of nucleophiles can participate in these reactions.

| Nucleophile Type | Example Nucleophile | Potential Product Type |

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Aryl Ether |

| Nitrogen Nucleophiles | Ammonia (NH₃), Piperidine | Aryl Amine |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |

| Carbon Nucleophiles | Organolithium Reagents (RLi) | Alkylated/Arylated Arene |

Influence of the Azido Group on Aromatic Ring Activation

As an electron-withdrawing group, the azido substituent further deactivates the ring towards electrophilic substitution, similar to the fluorine atoms. masterorganicchemistry.com More importantly, it enhances the ring's activation towards nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org By withdrawing electron density, the azido group helps to stabilize the negative charge of the Meisenheimer complex formed during the SNAr reaction. libretexts.orgyoutube.com

In SNAr, electron-withdrawing groups provide the greatest stabilization when they are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance. libretexts.org In this compound, the azido group is meta to the fluorine atoms at positions 1 and 3, and para to the fluorine at position 2. This para relationship is particularly effective at stabilizing the intermediate formed upon nucleophilic attack at the C-2 position. Therefore, the combined activating effects of the three fluorine atoms and the azido group make the aromatic core of this molecule highly electrophilic and primed for SNAr reactions.

Advanced Synthetic Applications and Material Science Contributions

Building Block for Complex Molecular Scaffolds and Heterocyclic Systems

The inherent reactivity of the azide (B81097) moiety, coupled with the activating and directing effects of the fluorine atoms on the aromatic ring, makes 5-azido-1,2,3-trifluorobenzene a valuable precursor for the synthesis of intricate molecular architectures, particularly nitrogen-containing heterocycles.

This compound is a competent reagent for the construction of various nitrogen-containing heterocyclic systems. The azide group readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often facilitated by a copper catalyst, is a cornerstone of "click chemistry," valued for its high efficiency and regioselectivity. The resulting triazole ring is a stable, aromatic scaffold found in a wide array of functional molecules.

Furthermore, the azide functionality can be transformed to generate other important heterocyclic cores. For instance, under specific thermal or photochemical conditions, azides can undergo rearrangements and cyclizations. Research has demonstrated that 5-azido-1,2,3-triazoles can undergo thermal cyclization, leading to the formation of novel heterocyclic systems through the elimination of molecular nitrogen. researchgate.net The condensation of 5-azido-4-cyano-1-substituted-1,2,3-triazoles with active methylene (B1212753) nitriles can yield tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. researchgate.net

The synthesis of highly substituted pyrazoles can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a fundamental approach in heterocyclic chemistry. wjpmr.com While not a direct application of this compound, this highlights the broader context of synthesizing five-membered nitrogen heterocycles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com this compound and similar organic azides are valuable components in such reaction sequences.

A notable example is the one-pot synthesis of 5-fluoroalkyl-1,2,3-triazoles from terminal alkynes, organic azides, and fluoroalkyl reagents, facilitated by air oxidation and copper catalysis. rsc.org This demonstrates the integration of an azide into a multicomponent system to generate structurally diverse triazoles. The mechanism often involves an initial 1,3-dipolar cycloaddition of the azide to an alkyne, followed by subsequent reactions of the other components. nih.gov The versatility of MCRs allows for the rapid assembly of complex molecular libraries, and the inclusion of fluorinated building blocks like this compound can impart unique properties to the resulting compounds.

Polymer Functionalization and Crosslinking

The photo- and thermo-labile nature of the azide group in this compound makes it an excellent tool for the modification and crosslinking of polymers. Upon activation, the azide releases dinitrogen gas to generate a highly reactive nitrene intermediate, which can then undergo a variety of insertion and addition reactions.

Perfluorophenyl azides (PFPAs), a class of compounds to which this compound belongs, are widely used as photoactive crosslinking agents. nih.goviris-biotech.de When exposed to ultraviolet (UV) light, these compounds generate highly reactive nitrene intermediates. These nitrenes can readily insert into C-H and N-H bonds or add to C=C double bonds present in polymer chains. This process forms stable covalent linkages, effectively crosslinking the polymer matrix.

Heterobifunctional crosslinking reagents incorporating a photoactive tetrafluorinated phenyl azide and a chemically reactive succinimidyl ester have been developed. nih.gov These reagents allow for a two-step process where the succinimidyl ester first reacts with a primary amine on a biomolecule or polymer, followed by photochemical crosslinking via the azide group. This approach enables the covalent immobilization of biomolecules onto polymer surfaces. iris-biotech.de

| Application | Key Feature of Azide | Outcome |

|---|---|---|

| Surface Functionalization | UV-induced nitrene formation | Covalent attachment of molecules to polymer surfaces |

| Biomolecule Immobilization | Heterobifunctional reagent with photoactive azide | Patterned protein structures on polymer films |

| Polymer Film Crosslinking | Nitrene insertion into polymer backbone | Enhanced mechanical and thermal stability of the film |

Nitrene-mediated crosslinking provides a powerful method for tailoring the physical and chemical properties of polymers. The density of crosslinks, which can be controlled by the concentration of the azido (B1232118) compound and the irradiation time, directly influences properties such as swelling behavior, mechanical strength, and thermal stability.

The reaction of the nitrene intermediate is generally non-specific, allowing for the modification of a wide range of polymers, even those lacking conventional reactive functional groups. nih.gov This versatility is a significant advantage for modifying otherwise inert polymer surfaces. For instance, the surface of polymers like polymethyl methacrylate (B99206) (PMMA) and cyclic olefin copolymer (COC) has been successfully functionalized using aryl azides to alter their surface energy and hydrophilicity. nih.gov

Methodological Advancements in Bioconjugation and Chemical Probe Development

The unique reactivity of the azide group has been harnessed to develop advanced methodologies for bioconjugation and the creation of chemical probes for studying biological systems.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent "click chemistry" reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. nih.gov Tetra-fluorinated aromatic azides have been shown to exhibit significantly accelerated reaction rates in SPAAC with cyclooctynes. nih.gov This enhanced reactivity allows for efficient labeling of proteins and imaging of subcellular organelles in living cells. For example, the N-hydroxysuccinimide ester of 4-azido-2,3,5,6-tetrafluorobenzoic acid serves as a bifunctional labeling compound for both amide and SPAAC reactions. nih.gov

Furthermore, the conversion of an azide to a fluorescent triazole can be exploited to create fluorogenic probes. nih.gov These probes are initially non-fluorescent, but upon reaction with a target molecule (e.g., an alkyne-tagged biomolecule), they form a highly fluorescent triazole product, enabling the detection and visualization of the target. Azide-based probes have also been developed for the detection of hydrogen sulfide (B99878) (H₂S), where the reduction of the azide to an amine by H₂S results in a significant change in fluorescence.

In the context of target identification, photo-crosslinking with reagents containing a diazirine and an alkyne has been coupled with click chemistry. nih.gov After photo-crosslinking to a target protein, an azide-containing reporter group is attached via click chemistry for detection. nih.gov This highlights the synergistic use of different bioorthogonal reactions in chemical biology.

| Methodology | Role of Azide | Key Advantage |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reactive partner for cyclooctyne | Fast, catalyst-free bioconjugation in living cells |

| Fluorogenic Probes | Precursor to a fluorescent triazole | "Turn-on" fluorescence upon reaction with a target |

| Photo-crosslinking and Click Chemistry | Reporter group for detection | Enables identification of protein-ligand interactions |

Utilization in Photoaffinity Labeling Reagent Synthesis Methodologies

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping ligand-binding sites and other molecular interactions within biological systems. The methodology relies on a photoaffinity probe, which, upon irradiation with light, generates a highly reactive species to form a covalent bond with nearby molecules. Aryl azides are a cornerstone class of photoreactive groups used in PAL.

The this compound scaffold is an exemplary precursor for the synthesis of such reagents. Upon photolysis with UV light, the aryl azide moiety loses nitrogen gas (N₂) to form a highly reactive singlet nitrene. This intermediate can then undergo a variety of reactions, including insertion into carbon-hydrogen (C-H) bonds of interacting biomolecules, leading to stable covalent linkage.

The trifluorophenyl component of the molecule significantly modulates its properties for PAL applications. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity and stability of the generated nitrene. Research on related functionalized perfluorophenyl azides (PFPAs) has shown that fluorination can enhance the efficiency of C-H insertion reactions compared to their non-fluorinated counterparts. This suggests that reagents derived from this compound could offer improved crosslinking yields and potentially altered insertion selectivity.

The synthesis of a complete photoaffinity labeling reagent from this scaffold would involve attaching a targeting ligand (a molecule with affinity for the biological target of interest) and often a reporter tag (like biotin (B1667282) or a fluorescent dye) to the trifluorobenzene ring. The positions on the ring not occupied by fluorine or azide groups are available for chemical modification to link these essential components. Trifunctional probes, which combine a photoreactive group, a bioorthogonal handle (like an alkyne), and a point of attachment for a ligand, are a common strategy in modern chemical biology, and this compound serves as a suitable foundation for creating such sophisticated tools.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Aryl Azides (e.g., from this compound) | 254-300 | Nitrene | Small size; highly reactive; fluorination can improve efficiency. | Shorter wavelength may damage proteins; potential for rearrangement. |

| Benzophenones | 320-360 | Triplet Ketone (diradical) | Longer, less damaging wavelength; relatively stable. | Larger size; lower reactivity, preferring C-H bonds in weaker C-H donors. |

| Diazirines | 350-380 | Carbene | Small size; longer wavelength activation; can form diazo isomer as intermediate. | Diazo isomer can react with nucleophiles in the dark. |

Site-Specific Labeling and Functionalization Strategies for Biomolecules

The azide functional group is central to a suite of highly selective and biocompatible reactions known as "bioorthogonal chemistry." These reactions enable the precise labeling and functionalization of biomolecules in complex biological environments, often within living cells. The azide on this compound can be leveraged for this purpose, allowing the molecule to act as a chemical handle for attaching probes or other functionalities to proteins and other biological targets.

A primary strategy for site-specific labeling involves genetically encoding an unnatural amino acid containing an azide group into a protein at a desired location. A labeling reagent, which could be this compound itself or a derivative carrying a reporter tag, can then be covalently attached to this specific site through an azide-targeted reaction.

Key bioorthogonal reactions involving azides include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst. It is a widely used tool for labeling in living systems. Studies on related polyfluorinated aromatic azides have demonstrated that the presence of fluorine atoms can significantly accelerate the rate of the SPAAC reaction, making it highly efficient.

Staudinger-Bertozzi Ligation: This reaction involves the coupling of an azide with a specifically engineered phosphine (B1218219), resulting in a stable amide bond. It is known for its high efficiency and biocompatibility, proceeding under mild aqueous conditions.

These strategies allow for the precise attachment of various tags to biomolecules, including fluorescent dyes for imaging, affinity tags like biotin for purification, or drug molecules for targeted delivery. The this compound moiety could be incorporated into a larger probe molecule to serve as the key reactive handle for these powerful bioconjugation techniques.

| Reaction | Reactants | Key Features | Primary Application |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | Copper-free; fast kinetics (enhanced by fluorine substitution); highly bioorthogonal. | Live-cell imaging and protein labeling. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires copper(I) catalyst; very high reaction rate and yield. | In vitro conjugation, material science. |

| Staudinger-Bertozzi Ligation | Azide + Triarylphosphine (with ester trap) | Biocompatible; proceeds in aqueous solution; high efficiency. | Specific labeling of azide-containing biomolecules. |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions involving fluorinated azidoarenes like 5-Azido-1,2,3-trifluorobenzene. These computational methods allow for the exploration of reaction potential energy surfaces, the identification of transient intermediates, and the prediction of reaction outcomes.

The study of transition states is fundamental to elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or thermal decomposition, computational methods can map out the entire reaction pathway from reactants to products, including the high-energy transition state structures.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Aromatic Substitution on a Fluorinated Azidoarene

| Reaction Pathway | Nucleophile | Leaving Group | Calculated Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|---|

| Path A | OCH₃⁻ | F⁻ | 22.5 | Stepwise (Meisenheimer) |

| Path B | NH₃ | F⁻ | 28.1 | Concerted |

| Path C | OCH₃⁻ | N₃⁻ | 35.8 | Stepwise (Meisenheimer) |

Note: This table is illustrative and based on general principles of SNAr reactions on activated fluoroarenes.

The trifluorinated benzene (B151609) ring in this compound presents multiple potential sites for chemical reactions, such as nucleophilic attack or cycloaddition. Computational models are highly effective in predicting the regioselectivity of these reactions. By calculating the relative energies of the transition states leading to different regioisomers, chemists can predict which product will be favored.

For instance, in nucleophilic aromatic substitution reactions, the regioselectivity is governed by the electronic effects of the fluorine and azide (B81097) substituents. DFT calculations can quantify the partial charges on the carbon atoms of the aromatic ring, indicating the most electrophilic sites susceptible to nucleophilic attack. Similarly, for [3+2] cycloaddition reactions involving the azide group, computational models can predict the preferred orientation of the dipolarophile, leading to the formation of specific triazole regioisomers. Studies on various azides have shown that DFT calculations can accurately predict the favored regioisomer in such cycloadditions. unimi.it

Table 2: Predicted Regioselectivity in a Hypothetical Reaction of a Fluorinated Azidoarene

| Reaction Type | Reagent | Predicted Major Regioisomer | Calculated Energy Difference (ΔΔG‡, kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution | NaOCH₃ | Substitution at C-1 | 2.1 |

| 1,3-Dipolar Cycloaddition | Phenylacetylene | 1,4-disubstituted triazole | 1.5 |

Note: This table is illustrative. The energy difference refers to the difference in the Gibbs free energy of activation between the transition states leading to the major and minor regioisomers.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

A suite of advanced spectroscopic techniques is essential for the unambiguous structural determination of this compound and for monitoring its chemical transformations.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, 1H, 13C, and 19F NMR spectroscopy provide a wealth of information.

1H NMR: The proton NMR spectrum would show signals for the two aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the neighboring fluorine and azide groups.

13C NMR: The carbon NMR spectrum would reveal the different carbon environments in the benzene ring. The carbon atoms attached to fluorine atoms would exhibit characteristic C-F coupling.

19F NMR: Fluorine NMR is particularly informative for fluorinated compounds. It would show distinct signals for the three fluorine atoms, and the F-F coupling constants would help in assigning their relative positions on the aromatic ring.

While specific NMR data for this compound is not widely published, data for the related compound 5-Bromo-1,2,3-trifluorobenzene shows distinct resonances for the different fluorine and carbon atoms, highlighting the utility of these techniques. magritek.com

Table 3: Expected NMR Chemical Shift Ranges and Multiplicities for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| 1H (H-4, H-6) | 6.8 - 7.5 | Multiplet |

| 13C (Aromatic) | 100 - 160 | Multiplets (with C-F coupling) |

| 19F (F-1, F-3) | -160 to -130 | Multiplet |

| 19F (F-2) | -170 to -150 | Multiplet |

Note: These are estimated ranges based on data for similar fluorinated aromatic compounds.

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃). This band typically appears in the region of 2100-2150 cm⁻¹. researchgate.netnih.gov The exact position of this band can be influenced by the electronic effects of the fluorine substituents on the aromatic ring. The symmetric stretch of the azide group, which is weaker, is expected to appear around 1250-1350 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric Stretch (νas) | 2100 - 2150 | Strong, Sharp |

| Symmetric Stretch (νs) | 1250 - 1350 | Medium to Weak |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key fragmentation pathway for aryl azides under electron ionization (EI) is the loss of a molecule of nitrogen (N₂), resulting in a prominent peak at M-28. researchgate.net Further fragmentation of the resulting nitrene intermediate can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the parent molecule and its fragments with high accuracy.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-28]⁺ | [C₆H₂F₃N]⁺ (from loss of N₂) |

Note: The exact m/z values would depend on the isotopic composition.

Future Research Trajectories and Innovations

Development of Novel Catalytic Systems for Azide (B81097) Transformations

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of azide chemistry, future research is directed towards developing more sophisticated catalytic systems to expand the reaction scope of 5-Azido-1,2,3-trifluorobenzene. researchgate.net The electron-deficient nature of the polyfluorinated ring presents unique challenges and opportunities for catalyst design.

Key areas of development include:

Palladium and Nickel Catalysis: Transition-metal catalysis, particularly with palladium and nickel, offers promising avenues for novel transformations. nih.govmdpi.com Research is focused on developing ligands that can stabilize the metallic center and facilitate challenging reactions. For instance, palladium-catalyzed systems could enable cascade reactions involving azidation followed by carbonylation to produce fluorinated amides. researchgate.net Nickel-catalyzed systems are being explored for cross-coupling reactions that selectively activate the C–F bonds of the trifluorobenzene ring, allowing for the introduction of new functional groups. mdpi.com

Photoredox Catalysis: The generation of nitrene intermediates from aryl azides can be achieved under mild conditions using photoredox catalysis. uochb.cz Future work will likely involve designing catalytic cycles that use visible light to generate the highly reactive trifluorophenylnitrene from this compound, allowing for controlled C-H insertion and aziridination reactions on complex substrates.

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts for enantioselective transformations of the azide group. This would enable the synthesis of chiral fluorinated heterocycles and amines, which are highly valuable in medicinal chemistry.

| Catalytic System | Target Transformation | Potential Advantages for this compound |

|---|---|---|

| Palladium-Phosphine Complexes | Cascade Azidation/Carbonylation | Direct synthesis of complex fluorinated amides from aryl halide precursors. researchgate.net |

| Nickel-Bidentate Phosphine (B1218219) Complexes | C–F/C–H Cross-Coupling | Selective functionalization of the fluorinated ring system. mdpi.com |

| Ruthenium/Iridium Photoredox Catalysts | Controlled Nitrene Generation | Mild conditions for C-H amination and aziridination reactions. uochb.cz |

| Chiral Copper/Rhodium Complexes | Asymmetric Cycloadditions & Insertions | Access to enantiomerically pure fluorinated nitrogen-containing compounds. |

Exploration of Unprecedented Reactivities and Transformations of this compound

The high electrophilicity of polyfluorinated aryl azides (PFAAs) like this compound enables unique reactions that often proceed without the need for metal catalysts. uml.edu The fluorine atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the azide susceptible to attack by nucleophiles and dipolarophiles under mild conditions. uml.edu

Future research will focus on harnessing these intrinsic properties:

Metal-Free Cycloadditions: The enhanced reactivity of PFAAs allows for catalyst-free 1,3-dipolar cycloadditions with a broader range of dipolarophiles, including electron-rich enamines and strained alkenes, at room temperature. uml.edu Exploration of these reactions could lead to novel, highly substituted fluorinated heterocyclic scaffolds.

Photochemical Transformations: The photochemistry of fluorinated aryl azides is complex and highly dependent on the substitution pattern. researchgate.netnih.gov The presence of two fluorine atoms ortho to the azide group, as in this compound, is known to retard the typical ring-expansion process upon photolysis, favoring the generation of a trappable singlet nitrene intermediate. nih.gov This provides a unique opportunity to study and utilize the chemistry of this highly reactive species for C-H and N-H insertion reactions to create new fluorinated molecules. ucla.edu

Reactions with Novel Nucleophiles: The electron-deficient ring activates the azide group towards nucleophilic attack. Researchers are exploring reactions with soft nucleophiles like thioacids and enolates, which can lead to the formation of amides through rearrangement of intermediate triazolines, bypassing traditional amide coupling reagents.

| Reaction Class | Known Reactivity of PFAAs | Future Exploration with this compound |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Metal-free reactions with enamines and strained alkenes. uml.edu | Reactions with unconventional dipolarophiles; intramolecular cycloadditions. |

| Photochemistry | Generation of singlet nitrenes stabilized by ortho-fluorines. nih.gov | Synthetic applications in late-stage C-H functionalization and bioconjugation. ucla.edu |

| Nucleophilic Attack | Reaction with thioacids and aldehydes to form amides. | Exploring reactions with organometallic reagents and carbanions. |

| Rearrangements | Curtius-type rearrangements of acyl azides. researchgate.net | Thermal or acid-catalyzed denitrogenative rearrangements to form novel structures. uochb.cz |

Computational Design and Predictive Modeling for Novel Fluorinated Azidoarenes

Computational chemistry is an indispensable tool for understanding and predicting the behavior of highly reactive and electronically complex molecules like this compound. researchgate.netucla.edu Theoretical models can elucidate reaction mechanisms, predict the stability of intermediates, and guide the rational design of new reagents with tailored properties.

Future research efforts in this area will include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states of cycloaddition, photochemical, and thermal reactions. This will provide a deeper understanding of the interplay between the fluorine substituents and the azide group's reactivity.

Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of a wide range of novel fluorinated azidoarenes. These models can screen virtual libraries of compounds to identify candidates with optimal properties for specific applications, such as enhanced reaction rates for click chemistry or specific absorption wavelengths for photoaffinity labeling.

Design of Novel Scaffolds: Computationally designing new fluorinated azidoarenes with precisely tuned electronic and steric properties. For example, modeling could help design molecules where the nitrene intermediate has a higher selectivity for specific types of C-H bonds or where the azide exhibits enhanced stability for biological applications.

Integration into Emerging Synthetic Methodologies for Complex Systems

The unique characteristics of this compound make it an ideal candidate for integration into modern synthetic strategies that prioritize efficiency, safety, and complexity.

Continuous Flow Synthesis: The in situ generation and use of organic azides in microflow reactors is a key strategy for mitigating the safety risks associated with these high-energy compounds. researchgate.net Future work will involve developing robust flow chemistry protocols for the synthesis and subsequent transformation of this compound, enabling safer scale-up and integration into multi-step automated syntheses.

Photoaffinity Labeling and Chemical Biology: Fluorinated aryl azides are valuable reagents for photoaffinity labeling, a technique used to identify the binding partners of biologically active molecules. ucla.eduresearchgate.net The stabilized nitrene generated from this compound could offer improved cross-linking efficiency. Future research will focus on incorporating this moiety into complex probes to study drug-target interactions in their native biological environment.

Materials Science and Bioconjugation: The reliability of the azide group in click chemistry allows for its use as a versatile handle for constructing complex molecular architectures. researchgate.net this compound can be used to introduce fluorinated segments into polymers or to functionalize surfaces, imparting properties such as hydrophobicity and thermal stability. Its application in bioconjugation allows for the precise attachment of fluorinated tags to proteins and other biomolecules.

Q & A

Basic: What synthetic routes are viable for preparing 5-Azido-1,2,3-trifluorobenzene, and how can reaction conditions be optimized?

Answer:

Synthesis likely involves nucleophilic aromatic substitution (SNAr) of a halogen (e.g., bromine) in 5-bromo-1,2,3-trifluorobenzene with an azide group. For example:

- Step 1 : Start with 5-bromo-1,2,3-trifluorobenzene (CAS 138526-69-9) .

- Step 2 : React with NaN₃ or TMSN₃ in polar aprotic solvents (e.g., DMF) under inert atmosphere.

- Optimization : Temperature (80–120°C) and stoichiometry (excess azide) are critical to avoid side reactions. Fluorine atoms activate the ring for SNAr due to their electron-withdrawing effects .

- Validation : Monitor reaction progress via TLC or GC-MS.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- 19F/1H NMR : Primary tool for structural confirmation. Fluorine coupling patterns (e.g., triplets from adjacent F atoms) and azide proton interactions must be resolved. For analogous bromo derivatives, 19F NMR peaks appear at -162 ppm with triplet-of-triplets splitting .

- IR Spectroscopy : Confirm azide presence via strong absorption at ~2100 cm⁻¹ (N₃ stretch).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion (e.g., [M+H]+ for C₆HF₃N₃).

Advanced: How can 19F NMR spectral complexities in this compound be resolved?

Answer:

- Decoupling Techniques : Use 1H decoupling during 19F NMR acquisition to simplify splitting patterns caused by H-F coupling. For example, in 5-bromo-1,2,3-trifluorobenzene, 1H decoupling collapses multiplet structures into distinct triplets .

- Symmetry Analysis : The azide group at position 5 may disrupt symmetry compared to bromo derivatives, leading to non-equivalent F atoms (positions 1,2,3) and distinct coupling constants.

- Example : In 5-bromo-1,2,3-trifluorobenzene, F2 couples with F1/F3 (JFF ≈ 20 Hz) and protons (JFH ≈ 8 Hz), producing a triplet-of-triplets. Azide substitution may alter these values .

Advanced: How should researchers address contradictions in spectral or synthetic data?

Answer:

- Case Study : If 19F NMR shows unexpected peaks, consider:

- Byproducts : Trace Br⁻ or unreacted starting material (validate via GC-MS).

- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃) may split signals.

- Dynamic Effects : Temperature-dependent conformational changes in the azide group.

- Resolution : Cross-validate with alternative techniques (e.g., X-ray crystallography for regiochemical confirmation) .

Advanced: What are the stability considerations for this compound under storage or reaction conditions?

Answer:

- Thermal Stability : Azides are shock- and heat-sensitive. Store at -20°C in dark, inert conditions. Avoid temperatures >40°C during synthesis .

- Solvent Compatibility : Use non-polar solvents (e.g., hexane) for long-term storage; polar solvents (e.g., DMSO) may accelerate decomposition.

- Safety Protocols : Follow SDS guidelines for azides: use blast shields, minimize quantities, and avoid metal contact .

Advanced: How can this compound be utilized in click chemistry or bioconjugation?

Answer:

- Click Chemistry : React with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

- Optimization : Ensure strict exclusion of oxygen (use Schlenk techniques) to prevent Cu(II) oxidation.

- Application Example : Functionalize fluorinated aromatic scaffolds for drug discovery or materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.